

Technical Guide: Molecular Structure and Reactivity of 1-(1-Ethoxyethoxy)-2-methylpropane

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Compound of Interest

Compound Name:	1-(1-Ethoxyethoxy)-2-methylpropane
CAS No.:	6986-51-2
Cat. No.:	B3334385

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Executive Summary

1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) is a mixed acetal derived from the acid-catalyzed addition of isobutanol to ethyl vinyl ether. In the context of drug development and organic synthesis, this molecule represents the Ethoxyethyl (EE) protected form of isobutanol.

The EE group is a pivotal tool in synthetic chemistry, offering robust stability against basic and nucleophilic reagents (e.g., Grignards, lithium aluminum hydride, metal hydrides) while retaining extreme lability toward dilute acids. This guide details the physicochemical properties, mechanistic pathways of formation and hydrolysis, and experimental protocols for utilizing this moiety in high-value API (Active Pharmaceutical Ingredient) synthesis.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of an isobutyl chain linked to an ethyl group via an acetaldehyde acetal bridge. The central carbon of the acetal linkage (

of the ethyl moiety) is a chiral center, rendering the standard synthetic product a racemic mixture (

).

- Core Scaffold: 2-Methylpropane (Isobutyl).
- Functional Group: Mixed Acetal (1-alkoxy-1-alkoxyethane).
- Chirality: The acetal carbon (

) is stereogenic. In non-stereoselective synthesis, this results in a 1:1 enantiomeric ratio, which generally does not impact its function as a protecting group or solvent.

Physicochemical Data Table

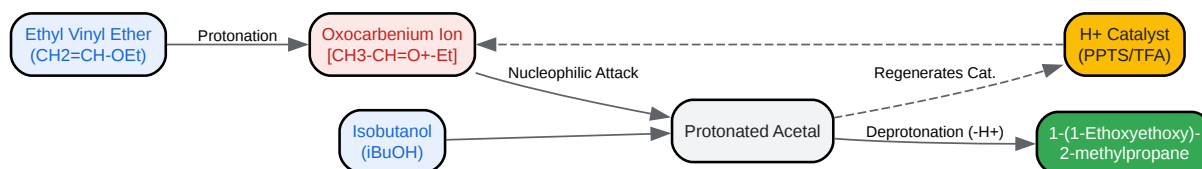
Property	Value	Notes
IUPAC Name	1-(1-Ethoxyethoxy)-2-methylpropane	Also: Acetaldehyde ethyl isobutyl acetal
CAS Number	6986-51-2	
Molecular Formula		
Molecular Weight	146.23 g/mol	
Boiling Point	155–158 °C	@ 760 mmHg
Density	0.82 g/mL	@ 25 °C
LogP	~1.88	Lipophilic, suitable for organic extraction
Solubility	Miscible in EtOH, Et ₂ O, Organic solvents	Low water solubility
Flash Point	25 °C (77 °F)	Flammable Liquid (Class 3)

Synthesis: The Protection Protocol

The most atom-economical route to **1-(1-Ethoxyethoxy)-2-methylpropane** is the electrophilic addition of isobutanol to ethyl vinyl ether (EVE). This reaction proceeds with 100% atom economy, requiring no stoichiometric reagents, only a catalytic acid.

Mechanistic Pathway (Graphviz)

The reaction follows a Markovnikov addition mechanism. The vinyl ether double bond is protonated to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol nucleophile.



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Figure 1: Acid-catalyzed addition of isobutanol to ethyl vinyl ether. The reaction is driven by the stability of the oxocarbenium intermediate.

Experimental Protocol: Synthesis (Protection)

Objective: Synthesis of **1-(1-Ethoxyethoxy)-2-methylpropane** on a 100 mmol scale.

- Reagents:
 - Isobutanol (7.41 g, 100 mmol)
 - Ethyl Vinyl Ether (EVE) (10.8 g, 150 mmol, 1.5 eq)
 - Pyridinium p-toluenesulfonate (PPTS) (0.25 g, 1 mol%)
 - Solvent: Dichloromethane (DCM) (50 mL) or neat.
- Procedure:

- Charge an oven-dried round-bottom flask with Isobutanol and PPTS in DCM.
- Cool to 0 °C under atmosphere.
- Add Ethyl Vinyl Ether dropwise over 10 minutes.
- Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
- Monitoring: Check TLC (silica, 10% EtOAc/Hex) or GC-MS for disappearance of alcohol.
- Workup:
 - Quench with saturated (10 mL).
 - Separate organic layer; extract aqueous layer with DCM (mL).
 - Dry combined organics over , filter, and concentrate in vacuo.
- Purification:
 - Distillation (bp ~155 °C) is preferred for high purity.
 - Yield is typically >90%.

Reactivity Profile & Applications

Stability Spectrum

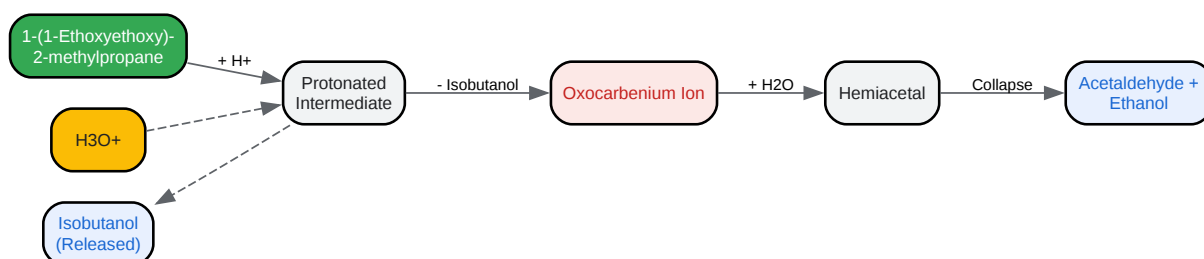
The utility of the Ethoxyethyl (EE) group lies in its orthogonal stability profile:

- Stable Conditions:
 - Basic: NaOH (aq), KOH,

- Nucleophilic: R-Li (Organolithiums), RMgX (Grignards).
- Reductive:
 - ,
 - ,
 - .
- Oxidative: Stable to mild oxidants (e.g., Dess-Martin Periodinane) under buffered conditions.
- Labile Conditions (Deprotection):
 - Dilute aqueous acids (1M HCl, AcOH/H₂O).
 - Lewis acids (
 - ,) in protic solvents.

Hydrolysis Mechanism (Deprotection)

Hydrolysis reverses the formation pathway. The acetal oxygen is protonated, leading to the expulsion of the alcohol (isobutanol) and the formation of the oxocarbenium ion, which is then quenched by water to release acetaldehyde and ethanol.



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Figure 2: Acid-catalyzed hydrolysis pathway. The reaction is driven by entropy and the formation of the carbonyl bond in acetaldehyde.

Experimental Protocol: Deprotection

Objective: Removal of the EE group to regenerate Isobutanol.

- Reagents:
 - Substrate (10 mmol)
 - Solvent: THF/Water (4:1) or MeOH.
 - Catalyst: 1M HCl (5 mL) or Pyridinium p-toluenesulfonate (PPTS) in MeOH (for milder conditions).
- Procedure:
 - Dissolve substrate in THF/Water.
 - Add HCl and stir at RT for 1–4 hours.
 - Monitoring: TLC for the reappearance of the polar alcohol spot.
- Workup:
 - Neutralize with saturated
 - Extract with Et₂O or EtOAc.
 - The volatile acetaldehyde and ethanol byproducts can often be removed via evaporation, leaving the deprotected alcohol.

Safety & Handling

- **Flammability:** With a flash point of 25 °C, this compound is a Class 3 Flammable Liquid. Ground all equipment to prevent static discharge.
- **Peroxide Formation:** Like all ethers, this molecule can form explosive peroxides upon prolonged exposure to air and light.
 - **Protocol:** Test for peroxides using starch-iodide paper before distillation. Store under inert gas (N₂ or Ar) and inhibit with BHT if stored for long periods.
- **Toxicity:** Generally low acute toxicity, but acts as a central nervous system depressant at high concentrations. Use in a fume hood.

References

- Greene, T. W., & Wuts, P. G. M. *Protective Groups in Organic Synthesis*. Wiley-Interscience. (Standard reference for EE group chemistry).
- PubChem. Acetaldehyde ethyl isobutyl acetal (CID 110941). National Library of Medicine. [\[Link\]](#)
- NIST WebBook. Propane, 1-(1-ethoxyethoxy)-2-methyl-. National Institute of Standards and Technology. [\[1\]](#) [\[Link\]](#)

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Sources

- [1. Propane, 1-ethoxy-2-methyl- \[webbook.nist.gov\]](#)
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